![molecular formula C20H23N5O2S B2492180 N4-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidin-1,4-dicarboxamid CAS No. 1219903-52-2](/img/structure/B2492180.png)

N4-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidin-1,4-dicarboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

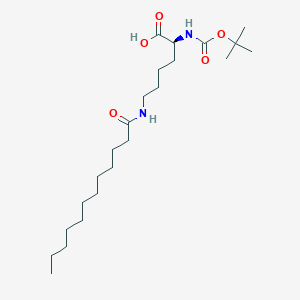

N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.

BenchChem offers high-quality N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Tyrosinkinase-Hemmung: Die Verbindung wurde als potenzieller Multikinase-Inhibitor untersucht. Insbesondere zielt sie auf wichtige Kinasen wie EGFR, HER2 und CDK2 ab, die eine entscheidende Rolle bei der Proliferation und dem Überleben von Krebszellen spielen .

- Zytotoxische Wirkungen: Verbindungen, die von diesem Strukturmotiv abgeleitet sind (z. B. 6c und 6h-j), zeigen zytotoxische Wirkungen gegen verschiedene Krebszelllinien, wobei die Werte für die halbmaximale Hemmkonzentration (IC50) zwischen 7,82 und 21,48 μM liegen .

- Wirkmechanismus: Die Leitverbindung 6i induziert einen Zellzyklusarrest und Apoptose in Leberkrebszellen (HepG2). Sie reguliert das pro-apoptotische Caspase-3 und Bax hoch, während das anti-apoptotische Bcl-2 herunterreguliert wird .

- Obwohl dies für diese Verbindung nicht explizit erwähnt wird, haben verwandte Benzimidazolderivate antimikrobielles Potenzial gezeigt. So zeigte beispielsweise der Silber(I)-Komplex von Benzimidazol Aktivität gegen Bakterien und Pilze .

- Die Strukturmerkmale der Verbindung ermöglichen es ihr möglicherweise, in die Quorum-Sensing-Pfade von Bakterien einzugreifen. Quorum-Sensing-Inhibitoren können die Kommunikation von Bakterien stören und potenziell die Virulenz und die Biofilmbildung beeinflussen .

- Neurologische Erkrankungen: Benzimidazolderivate haben sich in Modellen für Neuroprotektion und neurodegenerative Erkrankungen vielversprechend gezeigt, aber weitere Forschung ist erforderlich .

- Leitkandidat: Verbindung 6i sticht als überzeugender Leitkandidat für die weitere Optimierung hervor. Seine potente Multikinase-Hemmung deutet auf ein therapeutisches Potenzial in der Krebsbehandlung hin .

- In-vivo-Bewertung: Es sind detaillierte Studien erforderlich, um die Wirksamkeit und Sicherheit der Verbindung in Tiermodellen zu beurteilen und sie möglicherweise in Richtung klinischer Studien zu entwickeln .

Krebsbehandlung

Antibakterielle Aktivität

Hemmung der Quorum-Sensing

Weitere therapeutische Anwendungen

Arzneimittelentwicklung und -optimierung

Zusammenfassend lässt sich sagen, dass N4-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidin-1,4-dicarboxamid in verschiedenen biomedizinischen Bereichen vielversprechend ist, von der Krebstherapie bis hin zu potenziellen antimikrobiellen Anwendungen. Forscher sollten die Mechanismen untersuchen, die Struktur optimieren und das therapeutische Potenzial weiter untersuchen. 🌟

Wirkmechanismus

Target of Action

The compound, also known as N4-[(1H-1,3-benzodiazol-2-yl)methyl]-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide, is a derivative of imidazole . Imidazole derivatives have been known to interact with a variety of targets, including proteins and enzymes . .

Mode of Action

It is known that imidazole derivatives can interact with proteins and enzymes . This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects .

Biochemical Pathways

Imidazole derivatives have been reported to have a broad range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Imidazole derivatives have been reported to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action of a compound .

Eigenschaften

IUPAC Name |

4-N-(1H-benzimidazol-2-ylmethyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c26-19(21-13-18-23-16-5-1-2-6-17(16)24-18)14-7-9-25(10-8-14)20(27)22-12-15-4-3-11-28-15/h1-6,11,14H,7-10,12-13H2,(H,21,26)(H,22,27)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWGQJORAGMEKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2492097.png)

![2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2492099.png)

![3-(2-Ethoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2492100.png)

![(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2492103.png)

![3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2492104.png)

![5-Methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B2492108.png)

![2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}quinoline](/img/structure/B2492110.png)

![(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid](/img/structure/B2492115.png)

![5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide](/img/structure/B2492116.png)

![12-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2492119.png)